molecular formula C15H14N2O4S B2523257 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2379995-06-7

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2523257
CAS No.: 2379995-06-7
M. Wt: 318.35
InChI Key: KKFNTHMUQUIJMX-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of furan, thiophene, and oxazole rings within its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with appropriate aldehydes, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and various solvents like acetonitrile or cyclohexane .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the oxazole ring, leading to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxazole ring can produce oxazoline derivatives .

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit kinases or modulate receptor activity, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of furan, thiophene, and oxazole rings, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-9-5-11(17-21-9)15(19)16-7-12(18)14-6-10(8-22-14)13-3-2-4-20-13/h2-6,8,12,18H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFNTHMUQUIJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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